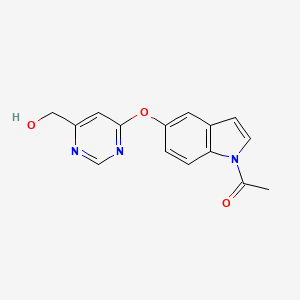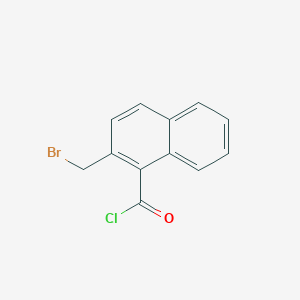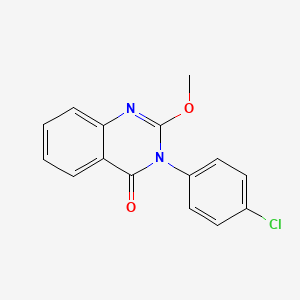![molecular formula C9H6BrNO3S B11842563 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one CAS No. 858635-83-3](/img/structure/B11842563.png)
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
The synthesis of 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 4-hydroxybenzo[d]thiazol-2(3H)-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.
Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an inhibitor of quorum sensing in bacteria, which is a mechanism used by bacteria to communicate and coordinate their behavior.
Medicine: Benzothiazole derivatives, including 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one, have been investigated for their anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, the compound binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to cell death .
Comparaison Avec Des Composés Similaires
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:
2-Amino-6-chlorobenzothiazole: Known for its anticancer properties and ability to inhibit the growth of various cancer cell lines.
2-Amino-5-fluorobenzothiazole: Studied for its potential as an anti-inflammatory agent and its ability to inhibit the production of inflammatory cytokines.
The uniqueness of this compound lies in its bromoacetyl and hydroxyl functional groups, which provide additional sites for chemical modification and enhance its biological activity.
Propriétés
Numéro CAS |
858635-83-3 |
|---|---|
Formule moléculaire |
C9H6BrNO3S |
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14) |
Clé InChI |
DNNMJIACKGNLQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)
![tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B11842491.png)
![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)


![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)







